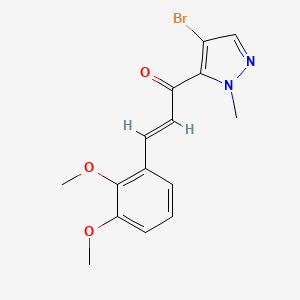
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one, also known as BR-DIMBOA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicine and agriculture.
Wirkmechanismus
The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell proliferation, apoptosis, inflammation, and oxidative stress. This compound has been shown to activate the p38 MAPK signaling pathway, which plays a crucial role in the induction of apoptosis and inhibition of cell proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been found to exert various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound induces apoptosis and inhibits cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to possess anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of inflammatory disorders and oxidative stress-related diseases. In vivo studies have shown that this compound exhibits insecticidal and antifungal properties, which could make it useful in the development of environmentally friendly pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Furthermore, its diverse range of biological activities makes it a versatile compound that can be used in various fields of research. However, one of the limitations of using this compound is its limited solubility in water, which could make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory disorders. Another potential direction is to explore its potential as a natural insecticide and antifungal agent in agriculture. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for greater efficiency and yield.
Synthesemethoden
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde with 2,3-dimethoxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. The chalcone intermediate is then subjected to a Claisen-Schmidt condensation reaction with ethyl cyanoacetate in the presence of a base to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one has been shown to possess a range of biological activities that make it a promising candidate for use in medicine and agriculture. In medicine, this compound has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to possess anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of inflammatory disorders and oxidative stress-related diseases. In agriculture, this compound has been found to possess insecticidal and antifungal properties, which could make it useful in the development of environmentally friendly pesticides.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromo-2-methylpyrazol-3-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-18-14(11(16)9-17-18)12(19)8-7-10-5-4-6-13(20-2)15(10)21-3/h4-9H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAYZZIDNDIGJE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)C=CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Br)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5488384.png)

![5-methoxy-2-[4-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5488396.png)
![1-benzyl-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5488406.png)
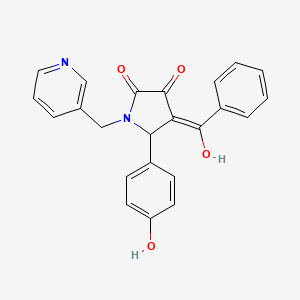
![1-(2-furoyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5488422.png)
![(4R)-4-(4-{[(2,5-dimethyl-3-furoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5488435.png)
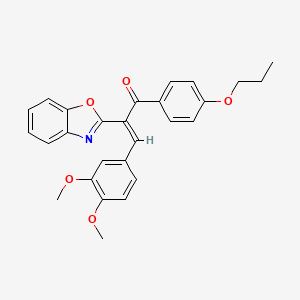
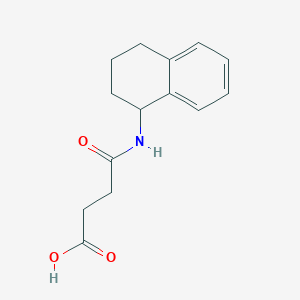
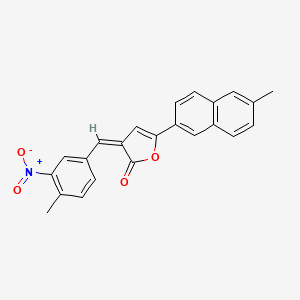
![2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5488472.png)
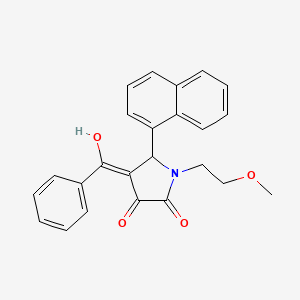
![N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide](/img/structure/B5488478.png)
![3-(butylthio)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488497.png)
